molecular formula C15H17As B14618125 Dibenzyl(methyl)arsane CAS No. 58078-18-5

Dibenzyl(methyl)arsane

Cat. No.: B14618125
CAS No.: 58078-18-5
M. Wt: 272.22 g/mol
InChI Key: YALQNUSVBMZYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl(methyl)arsane is an organoarsenic compound characterized by the presence of two benzyl groups and one methyl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(methyl)arsane typically involves the reaction of benzyl chloride with methylarsine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the benzyl group. The reaction conditions often require an inert atmosphere and a solvent such as tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(methyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.

Scientific Research Applications

Dibenzyl(methyl)arsane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl(methyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of the benzyl and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Contains three phenyl groups attached to arsenic.

    Dimethylarsine: Contains two methyl groups attached to arsenic.

    Phenylarsine oxide: Contains a phenyl group and an oxygen atom attached to arsenic.

Uniqueness

Dibenzyl(methyl)arsane is unique due to the combination of benzyl and methyl groups attached to the arsenic atom. This specific arrangement imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. The presence of benzyl groups can enhance the compound’s stability and influence its interactions with biological targets.

Properties

CAS No.

58078-18-5

Molecular Formula

C15H17As

Molecular Weight

272.22 g/mol

IUPAC Name

dibenzyl(methyl)arsane

InChI

InChI=1S/C15H17As/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

YALQNUSVBMZYFQ-UHFFFAOYSA-N

Canonical SMILES

C[As](CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.